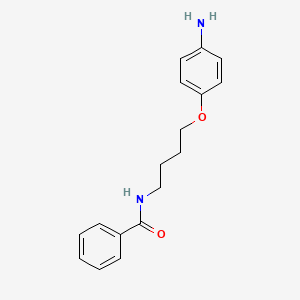
(S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide
説明
(S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide, also known as S-FP-U-TC, is a novel small molecule that has been developed for use in scientific research. It has been studied for its potential applications in in vivo and in vitro research, as well as its biochemical and physiological effects.
科学的研究の応用
PET Imaging and CB1 Cannabinoid Receptors : The compound and its derivatives have been explored in the field of positron emission tomography (PET) imaging, particularly in studying CB1 cannabinoid receptors in the brain. For instance, a study synthesized N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrating the feasibility of using nucleophilic displacement for radiolabeling and its potential in studying CB1 receptors through PET imaging (Katoch-Rouse & Horti, 2003).
Antileukemic Activity : Certain derivatives of the compound, specifically piperidine-based ones, have shown promise in antileukemic activity. A study reported that (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives displayed significant antiproliferative effects against human leukemia cells, indicating potential therapeutic applications in cancer treatment (Vinaya et al., 2011).
Enzyme Inhibitory Activity : The derivatives of this compound have been evaluated for their enzyme inhibitory activities. For example, certain N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives were identified as potent inhibitors of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), suggesting potential applications in treating conditions related to these enzymes (Cetin et al., 2021).
Receptor Antagonist Studies : The compound has also been utilized in studies exploring receptor antagonists, particularly in the context of neurological and psychiatric disorders. This includes research on serotonin receptors, cannabinoid receptors, and others, indicating a broad spectrum of potential therapeutic applications.
作用機序
Target of Action
The primary targets of AZD7762 are checkpoint kinases 1 and 2 (Chk1 and Chk2) . These kinases play a critical role in cell cycle control, DNA damage responses, and cell survival . In addition, AZD7762 has been found to inhibit the tyrosine-protein kinase Mer (MerTK), which triggers pro-survival signaling and contributes to cell survival, invasive motility, and chemoresistance in many types of cancers .
Mode of Action
AZD7762 interacts with its targets by potently inhibiting Chk1 and Chk2 . This inhibition impairs DNA repair and increases tumor cell death . The compound also abrogates DNA damage-induced S and G2 checkpoints, enhancing the efficacy of DNA-damaging agents . Furthermore, AZD7762 has been found to inhibit MerTK, validating its inhibition using an in vitro homogeneous time-resolved fluorescence (HTRF) assay .
Biochemical Pathways
The biochemical pathways affected by AZD7762 are primarily those regulated by Chk1 and Chk2 . These include the S and G2 checkpoints for DNA repair and cell survival, which are activated in response to DNA damage . By inhibiting Chk1 and Chk2, AZD7762 impairs these checkpoints, leading to increased DNA damage and cell death . Additionally, AZD7762 enhances the expression of phosphorylated H2A.X, a marker of DNA damage, and cleaved caspase 9 and PARP, markers of apoptosis .
Result of Action
The molecular and cellular effects of AZD7762’s action include the abrogation of the G2-M checkpoint, resulting in mitotic catastrophe and ensuing apoptosis . This is evidenced by increased expression of markers of DNA damage (phosphorylated H2A.X) and apoptosis (cleaved caspase 9 and PARP) . In addition, AZD7762 has been shown to potentiate the antiproliferative effects of certain DNA-damaging agents .
Action Environment
The action, efficacy, and stability of AZD7762 can be influenced by various environmental factors. For instance, the presence of DNA-damaging agents can enhance the compound’s efficacy . The development of azd7762 has been halted due to unpredictable cardiac toxicity , suggesting that certain physiological conditions may impact its safety and effectiveness
生化学分析
Biochemical Properties
AZD7762 interacts with checkpoint kinase 1 (Chk1), a serine/threonine kinase that is activated in response to DNA damage . By inhibiting Chk1 signaling, AZD7762 impairs DNA repair and increases tumor cell death .
Cellular Effects
AZD7762 has been shown to potentiate the response in several different settings where inhibition of checkpoint kinase results in the abrogation of DNA damage-induced cell cycle arrest . It enhances the efficacy of DNA-damaging agents, leading to increased antitumor activity .
Molecular Mechanism
AZD7762 exerts its effects at the molecular level by inhibiting Chk1 signaling, which impairs DNA repair and increases tumor cell death . This inhibition of Chk1 signaling results in the abrogation of DNA damage-induced cell cycle arrest .
Temporal Effects in Laboratory Settings
The effects of AZD7762 have been observed over time in laboratory settings. Dose-dependent potentiation of antitumor activity, when AZD7762 is administered in combination with DNA-damaging agents, has been observed in multiple xenograft models .
Dosage Effects in Animal Models
The effects of AZD7762 vary with different dosages in animal models. In a phase I study, dose-dependent potentiation of antitumor activity was observed when AZD7762 was administered in combination with DNA-damaging agents .
Metabolic Pathways
The metabolic pathways that AZD7762 is involved in are related to the DNA damage response. The S and G2 checkpoints, regulated by Chk1, are key points of interaction for AZD7762 .
Transport and Distribution
Information on the transport and distribution of AZD7762 within cells and tissues is currently limited. As an ATP-competitive inhibitor, it is likely that it is transported into cells where it can interact with its target, Chk1 .
Subcellular Localization
The subcellular localization of AZD7762 is likely to be wherever Chk1 is present, given that it is a Chk1 inhibitor . Chk1 is typically localized in the nucleus, but can also shuttle to the cytoplasm .
特性
IUPAC Name |
3-(carbamoylamino)-5-(3-fluorophenyl)-N-[(3S)-piperidin-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2S/c18-11-4-1-3-10(7-11)14-8-13(22-17(19)24)15(25-14)16(23)21-12-5-2-6-20-9-12/h1,3-4,7-8,12,20H,2,5-6,9H2,(H,21,23)(H3,19,22,24)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYGCINLNONXHY-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=C(C=C(S2)C3=CC(=CC=C3)F)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)C2=C(C=C(S2)C3=CC(=CC=C3)F)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025611 | |
| Record name | 3-((Aminocarbonyl)amino)-5-(3-fluorophenyl)-N-(3S)-3-piperidinyl-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860352-01-8 | |
| Record name | 5-(3-Fluorophenyl)-3-ureidothiophene-2-carboxylic acid N-[(S)-piperidin-3-yl]amide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860352-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AZD 7762 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860352018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-7762 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12242 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-((Aminocarbonyl)amino)-5-(3-fluorophenyl)-N-(3S)-3-piperidinyl-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 860352-01-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-7762 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D822Y3L1H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



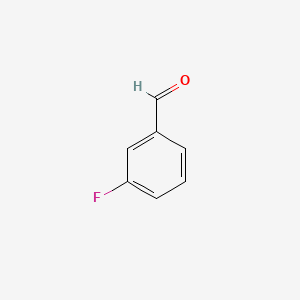
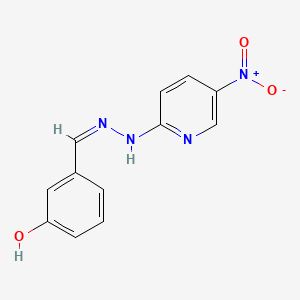
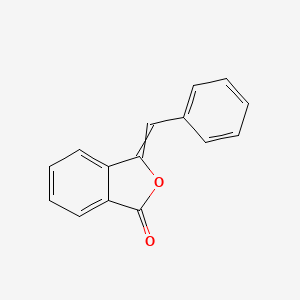




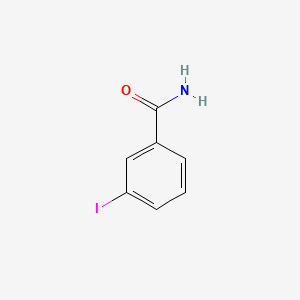


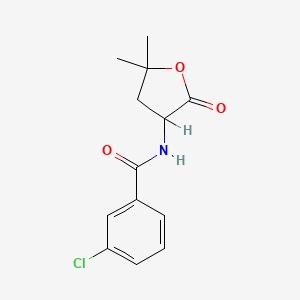
![Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1666177.png)
